molecular formula C8H13N3 B1345798 4-(1H-Pyrazol-3-yl)piperidine CAS No. 278798-08-6

4-(1H-Pyrazol-3-yl)piperidine

Cat. No.: B1345798
CAS No.: 278798-08-6
M. Wt: 151.21 g/mol
InChI Key: FCKYIGWJVZIPLK-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-3-yl)piperidine is a heterocyclic compound that features a pyrazole ring fused to a piperidine ring

Biochemical Analysis

Biochemical Properties

4-(1H-pyrazol-5-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols. This interaction is crucial as it can influence the regulation of blood pressure and inflammatory responses . Additionally, 4-(1H-pyrazol-5-yl)piperidine has been shown to interact with other hydrolase enzymes, potentially affecting various metabolic pathways .

Cellular Effects

The effects of 4-(1H-pyrazol-5-yl)piperidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in inflammatory responses and metabolic regulation . Furthermore, 4-(1H-pyrazol-5-yl)piperidine can alter cellular metabolism by interacting with key metabolic enzymes, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, 4-(1H-pyrazol-5-yl)piperidine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of soluble epoxide hydrolase by binding to the active site of the enzyme, thereby preventing the conversion of epoxides to diols . This inhibition can lead to increased levels of epoxides, which have various physiological effects, including anti-inflammatory and vasodilatory properties . Additionally, 4-(1H-pyrazol-5-yl)piperidine may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1H-pyrazol-5-yl)piperidine can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that 4-(1H-pyrazol-5-yl)piperidine can have sustained effects on cellular function, particularly in terms of its inhibitory action on soluble epoxide hydrolase . The degradation products of this compound may also have biological activity, which needs to be considered in long-term experiments .

Dosage Effects in Animal Models

The effects of 4-(1H-pyrazol-5-yl)piperidine vary with different dosages in animal models. At lower doses, this compound can effectively inhibit soluble epoxide hydrolase without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues . Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

4-(1H-pyrazol-5-yl)piperidine is involved in several metabolic pathways. It interacts with enzymes such as soluble epoxide hydrolase, influencing the conversion of epoxides to diols . This interaction can affect the levels of various metabolites, thereby altering metabolic flux within cells . Additionally, 4-(1H-pyrazol-5-yl)piperidine may interact with other metabolic enzymes, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of 4-(1H-pyrazol-5-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it may bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 4-(1H-pyrazol-5-yl)piperidine within cells can influence its biological activity and efficacy .

Subcellular Localization

4-(1H-pyrazol-5-yl)piperidine exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . The subcellular localization of 4-(1H-pyrazol-5-yl)piperidine is crucial for its biochemical effects and overall cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine with a pyrazole derivative under controlled conditions. For instance, the reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrazol-3-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-piperidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives .

Scientific Research Applications

4-(1H-Pyrazol-3-yl)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-chlorophenyl)-1H-pyrazol-5-yl)piperidine
  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • Quinolinyl-pyrazoles

Uniqueness

4-(1H-Pyrazol-3-yl)piperidine is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(1H-pyrazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h3,6-7,9H,1-2,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKYIGWJVZIPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611286
Record name 4-(1H-Pyrazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278798-08-6
Record name 4-(1H-Pyrazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-5-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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